4-Nitrophthalic anhydride

Catalog No.
S706485
CAS No.
5466-84-2
M.F
C8H3NO5
M. Wt
193.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophthalic anhydride

CAS Number

5466-84-2

Product Name

4-Nitrophthalic anhydride

IUPAC Name

5-nitro-2-benzofuran-1,3-dione

Molecular Formula

C8H3NO5

Molecular Weight

193.11 g/mol

InChI

InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H

InChI Key

MMVIDXVHQANYAE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O

Solubility

10 to 50 mg/mL at 70° F (NTP, 1992)

Synonyms

5-Nitro-1,3-isobenzofurandione; 4-Nitrophthalic Acid Anhydride; 4-Nitrophthalic Anhydride; 5-Nitroisobenzofuran-1,3-dione; NSC 26424;

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O

Synthesis of PARP Inhibitors:

4-NPA is a key intermediate in the synthesis of specific PARP inhibitors, such as ABT-472. These drugs target Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them promising candidates for cancer treatment [].

Synthesis of Fluorescent Probes:

4-NPA can be used as a starting material for the synthesis of fluorescent probes. For instance, 4-NPA derivatives have been developed to detect chloride ions due to their ability to form stable fluorescent complexes [].

Cholesterol Biosynthesis Inhibition Studies:

4-NPA, along with 3-nitrophthalic anhydride, has been utilized in studies investigating cholesterol biosynthesis. These studies explored the compounds' ability to inhibit the enzyme responsible for converting lanosterol to cholesterol [].

4-Nitrophthalic anhydride (4-NPA) is an organic compound belonging to the class of aromatic anhydrides. It is a white crystalline solid obtained through the nitration of phthalic anhydride []. 4-NPA holds significance in scientific research primarily as an intermediate for the synthesis of various other compounds, particularly in medicinal chemistry [].


Molecular Structure Analysis

4-NPA possesses a cyclic structure with an aromatic ring consisting of six carbon atoms. A nitro group (NO2) is attached to the fourth carbon position of the ring, and an anhydride functional group (–C(O)-O-C(O)–) bridges two carbonyl groups (C=O) within the ring []. This structure presents several key features:

  • Aromatic ring: The cyclic arrangement of delocalized electrons within the ring contributes to stability and unique reactivity patterns [].
  • Nitro group: The electron-withdrawing nature of the nitro group influences the chemical properties of the molecule, making it more acidic and susceptible to nucleophilic attack [].
  • Anhydride functional group: This group readily reacts with water or alcohols to form carboxylic acids, making 4-NPA a versatile intermediate for further synthesis [].

Chemical Reactions Analysis

Synthesis:

The common method for synthesizing 4-NPA involves the nitration of phthalic anhydride with concentrated nitric acid and sulfuric acid as a catalyst [].

Balanced chemical equation:

C6H4(CO)2O + HNO3 (conc.) -> C6H3(NO2)(CO)2O + H2O []

Reactions with nucleophiles:

4-NPA undergoes reactions with nucleophiles, such as water or alcohols, to form the corresponding substituted phthalic acids.

Reaction with water:

C6H3(NO2)(CO)2O + H2O -> C6H4(NO2)(COOH)2 []

Reaction with ethanol:

C6H3(NO2)(CO)2O + 2C2H5OH -> C6H4(NO2)(COOC2H5)2 + H2O []

Other relevant reactions:

4-NPA can participate in condensation reactions with various diamines to form heterocyclic compounds like imides [].

Physical and Chemical Properties

  • Melting point: 116-120 °C (literature value) []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like acetone, ethanol, and dimethylformamide []
  • Stability: Stable under normal storage conditions. Can decompose upon heating []

Physical Description

4-nitrophthalic anhydride is a yellow powder. (NTP, 1992)

XLogP3

1.1

Melting Point

246 °F (NTP, 1992)

UNII

SQN32UA63N

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5466-84-2

Wikipedia

4-nitrophthalic acid anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types